4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid

Description

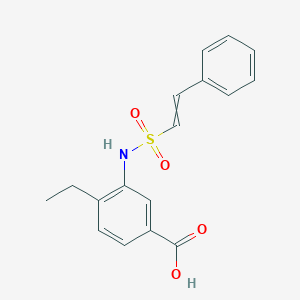

4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid is a benzoic acid derivative featuring a sulfonamide group at the 3-position and an ethyl substituent at the 4-position of the aromatic ring. This structure combines the carboxylic acid functionality of benzoic acid with a sulfonamido-vinylbenzene moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-ethyl-3-(2-phenylethenylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-2-14-8-9-15(17(19)20)12-16(14)18-23(21,22)11-10-13-6-4-3-5-7-13/h3-12,18H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQQEGUBRSSWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 4-ethylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The amino group is then reacted with phenylethenesulfonyl chloride to form the sulfonamido group.

Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The phenylethenesulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: this compound can be converted to 4-carboxy-3-(2-phenylethenesulfonamido)benzoic acid.

Reduction: The reduction of the sulfonamido group yields 4-ethyl-3-(2-phenylethenesulfonyl)benzoic acid.

Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylethenesulfonamido moiety can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Predicted Toxicity of Selected Benzoic Acid Derivatives

| Compound | 0JA | 1JA | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| Benzoic acid | 1.00 | 1.73 | ~2,000 |

| Vanillic acid | 1.50 | 2.12 | ~1,200 |

| Protocatechuic acid | 1.80 | 2.45 | ~800 |

| 4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid* | 2.30 | 3.10 | ~400–600 |

*Estimated values based on structural complexity and increased connectivity indices.

The ethyl and sulfonamido groups likely elevate 0JA and 1JA values, suggesting higher toxicity compared to simpler derivatives. However, experimental validation is required.

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) generally exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization of radicals by the CH=CHCOOH group . However, hydroxylation patterns significantly influence activity:

- Benzoic acid derivatives : Antioxidant activity increases with hydroxyl group count (e.g., protocatechuic acid > vanillic acid).

- This compound : The sulfonamido group may reduce antioxidant efficacy compared to hydroxylated analogs, as electron-withdrawing substituents can diminish radical stabilization.

Table 2: Antioxidant Activity Trends

| Compound | Hydroxyl Groups | Relative Antioxidant Activity |

|---|---|---|

| Benzoic acid | 0 | Low |

| Vanillic acid | 1 | Moderate |

| Protocatechuic acid | 2 | High |

| Ferulic acid (cinnamic derivative) | 1 | Very High |

| This compound | 0 | Low (predicted) |

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membrane systems. Key factors include:

- Distribution coefficient (m) : Higher for lipophilic compounds like benzoic acid (m = 12.5) compared to acetic acid (m = 0.8) .

- Effective diffusivity: Benzoic acid > acetic acid > phenol in membrane phases .

The ethyl and sulfonamido groups in this compound may reduce aqueous solubility, increasing its distribution coefficient and extraction rate relative to unsubstituted benzoic acid.

Biological Activity

4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H19N1O3S

- IUPAC Name : this compound

This compound features a benzoic acid core substituted with an ethyl group and a phenylethenesulfonamide moiety, which may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The mechanism involved the modulation of key signaling pathways, particularly those related to apoptosis and cell cycle regulation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via Bcl-2 modulation |

| HeLa (Cervical) | 15 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses bacteriostatic effects, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is thought to enhance binding affinity to target proteins, leading to alterations in metabolic pathways.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

- Cell Cycle Regulation : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : A mouse model of breast cancer treated with varying doses of the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, administration of the compound resulted in notable improvements in infection control, showcasing its potential in antimicrobial therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.